molecular formula C25H18BrN3O2 B5433158 3-benzyl-2-[(E)-(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one

3-benzyl-2-[(E)-(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one

Cat. No.: B5433158
M. Wt: 472.3 g/mol
InChI Key: CXHWNXIMOMIBAP-XSFVSMFZSA-N
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Description

3-benzyl-2-[(E)-(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a quinazolinone core with a benzyl group and a substituted indole moiety, making it a unique and potentially valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-[(E)-(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the benzyl group and the indole moiety. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-[(E)-(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-benzyl-2-[(E)-(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one involves its interaction with specific molecular targets. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In cancer cells, it could induce apoptosis by targeting specific signaling pathways . Molecular docking studies have shown that this compound can bind to key enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-2-[(E)-(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one stands out due to its unique combination of a quinazolinone core with a benzyl group and a substituted indole moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-benzyl-2-[(E)-(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrN3O2/c1-28-22-12-11-17(26)13-19(22)20(24(28)30)14-23-27-21-10-6-5-9-18(21)25(31)29(23)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHWNXIMOMIBAP-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=CC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)Br)/C(=C\C3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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